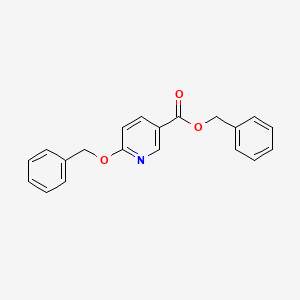

Benzyl 6-(benzyloxy)pyridine-3-carboxylate

概要

説明

Benzyl 6-(benzyloxy)pyridine-3-carboxylate: is a chemical compound that belongs to the nicotinate family. It is an ester of nicotinic acid (Vitamin B3) with benzyl alcohol. This compound is known for its vasodilatory properties, which means it can widen blood vessels and increase blood flow. It is commonly used in topical preparations for its ability to enhance skin oxygenation and improve blood circulation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(benzyloxy)pyridine-3-carboxylate typically involves the esterification of nicotinic acid with benzyl alcohol. One common method is to react nicotinic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the esterification process .

化学反応の分析

Types of Reactions: Benzyl 6-(benzyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: The nitro group on the nicotinic acid can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydride in dimethylformamide (DMF) or lithium aluminum hydride in ether.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives.

科学的研究の応用

Chemistry: Benzyl 6-(benzyloxy)pyridine-3-carboxylate is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of esterification reactions and the development of new catalytic processes .

Biology: In biological research, this compound is used to study the effects of vasodilators on blood flow and oxygenation in tissues. It is also used in the development of new drugs for cardiovascular diseases .

Medicine: this compound is incorporated into topical formulations for its ability to improve skin oxygenation and promote healing. It is used in the treatment of conditions like ischemic diseases and skin ulcers .

Industry: In the cosmetic industry, this compound is used in products designed to enhance skin appearance by increasing blood flow and oxygenation. It is also used in the formulation of lip care products to give a plump and healthy look to the lips .

作用機序

Benzyl 6-(benzyloxy)pyridine-3-carboxylate acts as a prodrug that is rapidly absorbed through the skin. Once absorbed, it is hydrolyzed by esterases to release nicotinic acid (Vitamin B3). Nicotinic acid then stimulates the production of vasodilatory prostaglandins, which widen blood vessels and increase blood flow. This leads to improved oxygenation and nutrient delivery to tissues .

類似化合物との比較

Methyl nicotinate: Another ester of nicotinic acid, used for similar vasodilatory effects.

Ethyl nicotinate: Similar in structure and function, used in topical formulations.

Butyl nicotinate: Used in the cosmetic industry for its vasodilatory properties.

Uniqueness: Benzyl 6-(benzyloxy)pyridine-3-carboxylate is unique due to its specific ester linkage, which allows for rapid absorption and hydrolysis. This makes it particularly effective in topical applications where quick onset of action is desired. Its ability to enhance skin oxygenation and promote healing sets it apart from other nicotinate esters .

生物活性

Benzyl 6-(benzyloxy)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyloxy group and a carboxylate moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of both the benzyloxy and carboxylate groups enhances its solubility and potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds within the pyridine class can modulate enzyme activity, potentially leading to therapeutic effects in various diseases. The mechanisms may involve:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation, pain perception, and inflammation.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating chronic inflammatory conditions.

- Anticancer Potential : Some derivatives of pyridine compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be explored for anticancer therapies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of derivatives similar to this compound, compounds were screened against multiple cancer cell lines. One derivative demonstrated significant growth inhibition with an IC50 value of 0.49 µM across various lines, indicating strong potential for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Core : Utilizing starting materials like benzaldehyde and appropriate pyridine derivatives.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution techniques.

Research indicates that modifying the substituents on the pyridine ring can enhance biological activity or alter specificity towards certain biological targets .

Future Directions

Given its promising biological activities, further research is warranted to:

- Explore Structural Modifications : Investigating how changes in the chemical structure impact efficacy and selectivity.

- Conduct In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Investigate Mechanistic Pathways : Understanding the specific molecular interactions involved in its biological effects will aid in optimizing its use as a therapeutic agent.

特性

IUPAC Name |

benzyl 6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWYCVUMIAOCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。